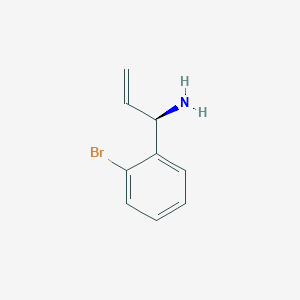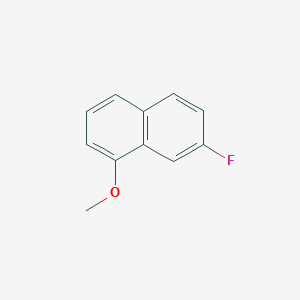
6-Bromo-2,2-dimethylthiochroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-dimethylthiochroman-4-amine is a chemical compound with the molecular formula C11H14BrNS It is a derivative of thiochroman, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylthiochroman-4-amine can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylthiochroman-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6-position of the thiochroman ring .
Another method involves the cyclization of a suitable precursor, such as 4-bromobenzenethiol, with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thiochroman derivative .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis starting from bromobenzene. This method includes steps such as chlorosulfonation, reduction, etherization, and cyclization. The use of sodium chloride as a promoter can help increase the yield of the intermediate compounds .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,2-dimethylthiochroman-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted thiochroman derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimethylthiochroman-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as tazarotene and SSRT5 antagonists.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,2-dimethylthiochroman-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Bromo-2,2-dimethylthiochroman-4-amine include:
6-Bromo-4,4-dimethylthiochroman: A related compound with similar structural features but lacking the amine group.
2,2-Dimethylthiochroman-4-amine: A compound without the bromine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the bromine and amine functional groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C11H14BrNS |
|---|---|
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-3,4-dihydrothiochromen-4-amine |
InChI |
InChI=1S/C11H14BrNS/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |
Clave InChI |
AAGQBPFGXQGNGS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(S1)C=CC(=C2)Br)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


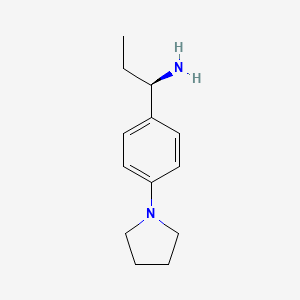
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)



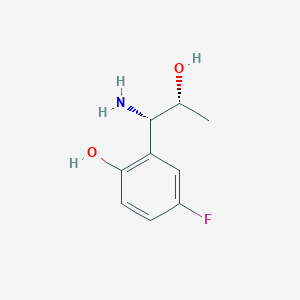
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
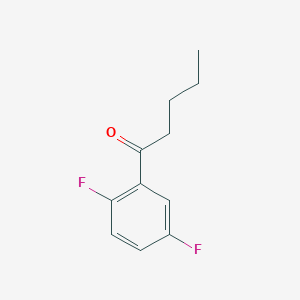
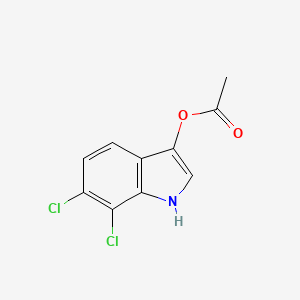
![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
